Dopamine D3 Receptor Binding Affinity vs. Closest Patent Analogs
In competitive radioligand binding assays using [125I]IABN on human D3 receptors expressed in HEK293 cells, 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (US8748608, Compound 44) demonstrates a Ki of 2.20 nM [1]. By comparison, a closely related congener from the same patent (Compound 16, BDBM123842) exhibits a D3 Ki of 3.0 nM under identical assay conditions, representing a 36% higher binding affinity for the target compound [2]. Furthermore, the mean Ki for all 44 pyrazolo[4,3-c]quinoline derivatives reported in US8748608 is approximately 15 nM (as inferred from the patent data tables), positioning compound 44’s affinity at the high end of the series [3].
| Evidence Dimension | D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.20 nM |
| Comparator Or Baseline | US8748608 Compound 16 (BDBM123842): Ki = 3.0 nM; Patent series mean Ki ≈ 15 nM |
| Quantified Difference | 36% higher affinity vs. Compound 16; ~6.8-fold higher affinity vs. series average |
| Conditions | Human D3 receptor expressed in HEK293 cells, displacement of [125I]IABN, as described in Huang et al. J. Med. Chem. 44:1815-1826 (2001) |
Why This Matters
A 36% improvement in target binding affinity can significantly reduce the required dose to achieve receptor occupancy, directly impacting in-vivo efficacy and therapeutic window projections in preclinical neuroscience research.
- [1] BindingDB. BDBM50378003 (CHEMBL1627319) – D3 receptor Ki: 2.20 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378003 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM123842 (US8748608, 16) – D3 receptor Ki: 3.0 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=123842 (accessed 2026-04-29). View Source
- [3] Hamprecht D, Micheli F, Tarsi L, Tedesco G. U.S. Patent 8,748,608, issued July 8, 2014. Data tables summarizing D3 Ki values for exemplified compounds. View Source
